Engineering O-Mannosylated Peptides: A Technical Guide to Tetra-O-acetyl-α-Mannosyl-Fmocserine in Solid-Phase Synthesis
Engineering O-Mannosylated Peptides: A Technical Guide to Tetra-O-acetyl-α-Mannosyl-Fmocserine in Solid-Phase Synthesis
Executive Summary
Protein O-mannosylation is a highly conserved post-translational modification essential for protein stability, secretion, and receptor interaction in both fungi and mammals[1]. To study these complex biological systems or develop novel glycopeptide therapeutics, researchers rely on the total chemical synthesis of homogeneously glycosylated peptides[2]. Tetra-O-acetyl-α-Mannosyl-Fmocserine (Fmoc-Ser(Ac4-α-D-Man)-OH) is the premier building block for introducing precise α-O-linked mannose residues during Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS)[3]. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic rationale, and validated experimental protocols for researchers and drug development professionals.
Chemical Architecture and Quantitative Profiling
Fmoc-Ser(Ac4-α-D-Man)-OH is a pre-formed, orthogonally protected glycoamino acid[4]. The molecule is engineered to withstand the rigorous conditions of peptide elongation while preserving the sensitive O-glycosidic linkage[5].
| Property | Specification |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-L-serine |
| Synonyms | Fmoc-Ser(Ac4-α-D-Man)-OH; Fmoc-Ser(Man(Ac)4-α-D)-OH |
| CAS Number | 118358-80-8 |
| Molecular Formula | C32H35NO14 |
| Molecular Weight | 657.62 g/mol |
| Purity Limit | >95% (HPLC) |
| Storage Temperature | -20°C (Desiccated) |
Data synthesized from commercial and chemical databases[4],[6],[1].
Mechanistic Rationale: The Orthogonal Protection Strategy
The successful incorporation of a carbohydrate into a peptide backbone requires strict orthogonal protection[5]. The structural design of Fmoc-Ser(Ac4-α-D-Man)-OH provides a self-validating system of protective barriers:
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α-Amino Protection (Fmoc): The Fmoc group is base-labile (typically removed with 20% piperidine in DMF). This allows for iterative peptide chain elongation without prematurely cleaving the peptide from the acid-labile resin[5].
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Hydroxyl Protection (O-Acetyls): The four hydroxyl groups of the mannose moiety are masked by acetyl (Ac) groups. Causality: Unprotected hydroxyls would rapidly acylate during amino acid coupling, leading to branched, heterogeneous products. Furthermore, the electron-withdrawing nature of the acetyl groups stabilizes the sensitive O-glycosidic bond against acid-catalyzed cleavage during the final Trifluoroacetic acid (TFA) global deprotection step[3].
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Free α-Carboxyl: The C-terminus remains unprotected, primed for in situ activation by standard coupling reagents (e.g., DIC/Oxyma or HATU)[3].
Caption: Orthogonal protection strategy of Tetra-O-acetyl-a-Mannosyl-Fmocserine.
Experimental Methodology: Solid-Phase Glycopeptide Assembly
The total chemical synthesis of O-glycosylated peptides using this building block requires careful modulation of standard SPPS protocols[3]. The bulky nature of the tetra-O-acetyl-mannosyl moiety sterically hinders the α-amino group, reducing the kinetics of subsequent coupling steps.
Step-by-Step Protocol for Glycoamino Acid Incorporation:
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Resin Preparation: Swell the chosen resin (e.g., Tentagel or Rink Amide) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
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Activation and Coupling:
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Reagents: 2.0 equivalents of Fmoc-Ser(Ac4-α-D-Man)-OH, 2.0 eq HATU, and 4.0 eq N,N-Diisopropylethylamine (DIPEA).
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Causality: A reduced excess (2.0 eq instead of the standard 4.0 eq) is often used due to the high cost of the building block, compensated by the use of highly efficient uronium-based coupling reagents (HATU) to drive the reaction to completion.
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Reaction Time: 2 to 4 hours at room temperature.
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Double Coupling (Critical Step): Due to steric hindrance, drain the reaction vessel and repeat Step 3 with fresh reagents to ensure >99% coupling efficiency and prevent deletion sequences.
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Capping: Treat with acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to truncate any unreacted amine sites. Causality: This creates a self-validating purification profile where failed sequences are significantly shorter and easily separated by HPLC.
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Subsequent Elongation: Resume standard Fmoc-SPPS for the remainder of the peptide sequence[5].
Caption: Step-by-step workflow for the synthesis of O-mannosylated peptides via Fmoc-SPPS.
Post-Cleavage Processing: The Deacetylation Imperative
Once the peptide backbone is fully assembled, the molecule must be cleaved from the resin and globally deprotected.
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Acidic Cleavage: Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H2O) for 2 hours. The acetyl groups on the mannose residue will not be removed by TFA, protecting the glycosidic bond from hydrolysis[3].
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Pre-Deacetylation Validation: Precipitate the crude peptide in cold diethyl ether. Analyze via MALDI-TOF MS. The mass should reflect the peptide + the mannose core + 4 acetyl groups (+168 Da relative to the fully deprotected target).
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Global Deacetylation (Zemplén Transesterification):
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Causality: O-glycosylated serine residues are highly susceptible to base-catalyzed β-elimination, which strips the carbohydrate from the peptide, leaving a non-functional dehydroalanine residue. Therefore, harsh aqueous bases (like NaOH) must be strictly avoided.
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Protocol: Dissolve the crude acetylated glycopeptide in anhydrous methanol. Add catalytic Sodium Methoxide (NaOMe) until the pH reaches 8.5-9.0. Monitor strictly via analytical HPLC. Once complete (typically 1-3 hours), neutralize immediately with a weak acid (e.g., acetic acid) to prevent β-elimination, then lyophilize and purify.
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Applications in Drug Development & Glycobiology
The precise incorporation of Fmoc-Ser(Ac4-α-D-Man)-OH enables the synthesis of highly defined glycopeptides used in:
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Vaccine Development: Mimicking tumor-associated carbohydrate antigens (TACAs) to elicit targeted immune responses[7].
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Therapeutic Peptides: Enhancing the pharmacokinetic properties (half-life and proteolytic stability) of peptide drugs, such as homogeneously glycosylated insulin[2].
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Receptor Mapping: Investigating the structure-activity relationships of lectin-binding domains and understanding the role of O-mannosylation in muscular dystrophies (e.g., alpha-dystroglycanopathies)[1],[3].
References
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Title: Synthesis of glycopeptides and glycopeptide conjugates Source: PubMed Central (PMC) - NIH URL: [Link]
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Title: Synthesis of the glycosyl amino acids... and the application in the solid-phase peptide synthesis of multiply glycosylated mucin peptides Source: PubMed - NIH URL: [Link]
Sources
- 1. sussex-research.com [sussex-research.com]
- 2. Tetra-O-acetyl-a-Mannosyl-Fmocserine | 118358-80-8 [chemicalbook.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. carbosynusa.com [carbosynusa.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Synthesis of the glycosyl amino acids N alpha-Fmoc-Ser[Ac4-beta-D-Galp-(1-->3)-Ac2-alpha-D-GalN3p]-OPfp and N alpha-Fmoc-Thr[Ac4-beta-D-Galp-(1-->3)-Ac2-alpha-D-GalN3p]-OPfp and the application in the solid-phase peptide synthesis of multiply glycosylated mucin peptides with Tn and T antigenic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
